Xylopic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-13-15-6-7-17-20(3)9-5-10-21(4,19(24)25)16(20)8-11-22(17,12-15)18(13)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBQBBLJTDSVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6619-97-2 | |
| Record name | 15-(Acetyloxy)kaur-16-en-18-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006619972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Botanical Sources and Isolation Methodologies
Advanced Extraction and Isolation Techniques for Xylopic Acid
The isolation of this compound from its botanical sources typically involves a series of solvent extraction and purification steps. A common initial approach is the extraction of dried plant material, particularly Xylopia aethiopica fruits, using non-polar solvents.
Solvent Extraction: Petroleum ether (ranging from 40-60°C to 60-80°C) is frequently employed for the initial exhaustive extraction of dried fruits, often via cold maceration or Soxhlet extraction ijbcp.comnih.govucc.edu.ghnih.govjapsonline.comnih.govresearchgate.net. Hexane has also been utilized for extraction japsonline.com. In some protocols, 70% ethanol (B145695) is used for the initial extraction nih.govresearchgate.net.
Concentration and Crystallization: Following solvent extraction, the crude extract is concentrated, typically under reduced pressure using a rotary evaporator nih.govnih.govjapsonline.comnih.govresearchgate.net. Crystallization is then induced, often by adding ethyl acetate (B1210297) to the concentrate, allowing the this compound crystals to precipitate over a period of days nih.govnih.govjapsonline.comnih.govresearchgate.net. The precipitated crystals are then washed with petroleum ether nih.govnih.gov.
Purification: Further purification is achieved through recrystallization, commonly using 96% ethanol, which leverages the compound's temperature-dependent solubility to yield purer crystals nih.govnih.govucc.edu.ghnih.govnih.gov. Advanced purification techniques, such as column chromatography over silica (B1680970) gel using hexane-ethyl acetate mixtures, and particularly High-Performance Liquid Chromatography (HPLC), are employed to obtain this compound with high purity levels, often exceeding 95% or 98% for research applications ucc.edu.ghnih.govnih.govtandfonline.com. HPLC methods typically utilize mobile phases such as methanol (B129727) and water mixtures (e.g., 9:1) with specific flow rates and stationary phases like C18 columns nih.govucc.edu.ghnih.gov.
Table 1: Plant Sources and Isolation Methodologies for this compound
| Plant Species | Plant Part | Primary Extraction Solvent(s) | Isolation/Purification Techniques | Key References |
| Xylopia aethiopica | Fruits | Petroleum ether, Hexane, Ethanol | Cold maceration, Soxhlet extraction, Concentration, Crystallization (Ethyl acetate), Recrystallization (Ethanol), Column Chromatography, HPLC | ijbcp.comnih.govnih.govresearchgate.netucc.edu.ghnih.govjapsonline.comnih.govresearchgate.nettandfonline.comrsc.org |
| Xylopia frutescens | Fruits | Not specified | Not specified | nih.govjocpr.comscielo.brnih.gov |
| Xylopia sericeae | Seeds | Not specified | Not specified | nih.govjocpr.comdntb.gov.uaresearchgate.net |
| Wedelia paludosa | Aerial parts | Not specified | Not specified | nih.govucc.edu.ghscielo.breurekaselect.com |
Quantification and Chemometric Analysis of this compound Content in Plant Extracts
Accurate quantification of this compound in plant materials is crucial for standardization and quality control. Analytical techniques, particularly HPLC coupled with UV detection (HPLC/UV), have been developed and validated for this purpose researchgate.netbioline.org.brajol.infobioline.org.br. These methods typically involve external standardization, with quantification often performed at a wavelength of 210 nm for this compound phytojournal.com. The validation process includes assessing parameters such as linearity, limits of detection and quantification, precision, and accuracy researchgate.netbioline.org.brajol.infobioline.org.br.
Chemometric approaches, such as chromatographic fingerprinting, are also employed to evaluate the similarities between plant samples from different origins researchgate.netbioline.org.brajol.infobioline.org.br. Techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), often combined with spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS), are utilized for phytochemical profiling and classification of herbal medicines gsconlinepress.comjapsonline.com. These advanced analytical strategies aid in ensuring the quality and authenticity of herbal products.
Table 2: this compound Content in Xylopia aethiopica Fruits from Selected African Countries
| Country | Average this compound Content (mg/g) | References |
| Cameroon | 0.7983 | ijbcp.combioline.org.brajol.info |
| Ghana | 0.5969 | ijbcp.combioline.org.brajol.info |
| Nigeria | 0.5469 | ijbcp.combioline.org.brajol.info |
| Benin | 0.5302 | ijbcp.combioline.org.brajol.info |
Chemical Synthesis and Derivatization Studies
Strategies for Xylopic Acid Derivatization
Researchers have employed several synthetic strategies to generate a range of this compound derivatives, including esters, amides, deacetylated compounds, oxidized products, and epoxides.
Esterification and amidation are common methods to modify the carboxylic acid group of this compound.
Ester Synthesis: Ester derivatives of this compound have been synthesized through various routes. Acid catalysis has been employed for the formation of the ethyl ester of this compound ijbcp.comresearchgate.net. Base-catalyzed ester formation has also been utilized, with studies reporting the synthesis of ethyl, butyl, and benzyl (B1604629) esters ijbcp.comresearchgate.netresearchgate.netjournalcsij.comresearchgate.net. For instance, the ethyl ester was synthesized with a reported yield of 82% . The synthesis of a benzyl ester has been achieved, though sometimes with a lower yield researchgate.net. A methyl ester was also prepared through the esterification of a hydroxyl acid derivative ijbcp.com.
Modifications involving the removal of the acetyl group or oxidation of specific positions have also been explored.
Deacetylation: The acetyl group at the C-15 position can be removed through deacetylation. This process is typically achieved by refluxing this compound with a solution of potassium hydroxide (B78521) in methanol (B129727) (e.g., 10% methanolic KOH) ijbcp.comresearchgate.netjournalcsij.comresearchgate.net. Initial deacetylation is reported to yield a β-OH epimer, which can slowly convert to an α-OH epimer upon prolonged heating ijbcp.comresearchgate.net. Hydrolysis of the ester moiety using potassium hydroxide in methanol under reflux conditions also yields a hydroxyl acid derivative ijbcp.com.
Oxidation: Oxidation reactions have been employed to introduce oxygen-containing functional groups. This compound has been converted into derivatives such as 15-hydroxy-ent-kaur-16-en-19-oic acid and 15-oxo-ent-kaur-16-en-19-oic acid through oxidation processes ijbcp.comjapsonline.com. Specifically, basic methanolysis of this compound yields a free alcohol derivative, which upon subsequent oxidation with Jones reagent, produces an α,β-unsaturated ketone sci-hub.se. Treatment of this compound with sulfuric acid in methanol has also led to the formation of (16R)-ent-kauran-15-one-19-oic acid sci-hub.se.
The double bond at the C-16 position and other structural features are amenable to modification, leading to epoxide derivatives and other altered structures.
Epoxide Synthesis: Epoxidation of the exocyclic double bond in this compound has been performed to yield stereoisomeric epoxide derivatives. Specifically, two epimers, 15α-acetoxy-16,17β-epoxy-ent-kauran-19-oic acid and 15α-acetoxy-16,17α-epoxy-ent-kauran-19-oic acid, have been synthesized through the oxidation of this compound ijbcp.comjapsonline.com.
Other Modified Structures: While not directly derived from this compound in a single step, the synthesis of propargyl ether from a hydroxyl derivative (methyl ent-15α-hydroxy-kaur-16-en-19-oate) via reaction with sodium hydride and propargyl bromide represents another form of structural modification within the broader context of this compound chemistry ijbcp.com.
Structural Elucidation Techniques for this compound Derivatives
The characterization of synthesized this compound derivatives relies on a suite of advanced spectroscopic and analytical techniques to confirm their structures and purity.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, along with Infrared (IR) spectroscopy and Mass Spectrometry (MS), are the primary tools used for structural elucidation researchgate.netjournalcsij.comresearchgate.netsci-hub.seresearchgate.net. High-resolution Mass Spectrometry (HRMS) is often employed to determine precise molecular formulas japsonline.com.
NMR Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. For example, specific signals observed at δ 4.85 (d, J = 12 Hz, H-15), δ 2.10 (s, acetyl methyl), and δ 1.25 (s, kaurane (B74193) skeleton methyl groups) in CDCl₃ have been used to confirm the acetylated kaurane structure of this compound . ¹³C NMR data, including resonances at δ 170.8 (C=O of acetyl), δ 81.5 (C-15), and δ 180.2 (C-18 carboxyl), further validate the presence of key functional groups and structural features . Advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC, ROESY) are also utilized for comprehensive structural assignments, especially for complex derivatives japsonline.comsci-hub.se.
IR Spectroscopy: Infrared spectroscopy helps identify functional groups present in the molecules. For this compound derivatives, strong absorptions typically observed around 1735 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (carboxylic acid C=O) are indicative of the ester and carboxylic acid moieties, respectively .
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. High-resolution ESI-MS has confirmed the molecular formula C₂₂H₃₂O₄ for this compound with a molecular ion peak at m/z 373.2384 [M+H]⁺ . Other mass spectrometry analyses have reported molecular ion peaks such as m/z 359.1 (M-H) and 378.1 (M+H) researchgate.net. For epoxide derivatives, HRMS data, such as m/z 376.22650 [M]⁺ for compounds with the molecular formula C₂₂H₃₂O₅, are crucial for structural confirmation japsonline.com.
The synthesis of these derivatives, yielding compounds such as esters, amides, deacetylated products, oxidized compounds, and epoxides, has been achieved with varying yields, generally reported as moderate to high (47.11-93.52%) researchgate.netjournalcsij.comresearchgate.net. The characterization of these synthesized compounds relies heavily on the detailed information obtained from these advanced spectroscopic techniques, ensuring the integrity and correct structural assignment of each derivative.
Data Tables
Table 1: Synthesis of this compound Derivatives
| Derivative Type | Specific Derivative | Synthesis Method | Reported Yield (%) | Key Reference(s) |
| Ester | Ethyl Ester | Acid catalysis | 82% | |
| Ester | Butyl Ester | Not specified | Not specified | ijbcp.comresearchgate.net |
| Ester | Benzyl Ester | Not specified | Low yield | ijbcp.comresearchgate.net |
| Ester | Methyl Ester | Esterification of hydroxyl acid derivative | Not specified | ijbcp.com |
| Amide | Benzyl Amide | HBTU-mediated coupling | 74% | |
| Amide | Benzyl Amide | HBTU-mediated coupling | 47.11% | researchgate.net |
| Deacetylated | Hydroxyl acid derivative | Hydrolysis with KOH/MeOH | Not specified | ijbcp.com |
| Deacetylated | β-OH epimer | Deacetylation with KOH/MeOH | Not specified | ijbcp.comresearchgate.netjournalcsij.comresearchgate.net |
| Deacetylated | α-OH epimer | Deacetylation with KOH/MeOH (prolonged heating) | Not specified | ijbcp.comresearchgate.netjournalcsij.comresearchgate.net |
| Oxidized | 15-hydroxy-ent-kaur-16-en-19-oic acid | Oxidation of this compound | Not specified | ijbcp.comjapsonline.com |
| Oxidized | 15-oxo-ent-kaur-16-en-19-oic acid | Oxidation of this compound | Not specified | ijbcp.comjapsonline.comsci-hub.se |
| Oxidized | ent-kaurane derivative 3 (alcohol) | Basic methanolysis of this compound | Not specified | sci-hub.se |
| Oxidized | ent-kaurane derivative 6 (α,β-unsaturated ketone) | Oxidation of derivative 3 with Jones reagent | Not specified | sci-hub.se |
| Oxidized | (16R)-ent-kauran-15-one-19-oic acid (derivative 4) | Treatment with sulfuric acid in MeOH | Not specified | sci-hub.se |
| Epoxide | 15α-Acetoxy-16,17β-epoxy-ent-kauran-19-oic acid | Epoxidation of this compound | Not specified | japsonline.com |
| Epoxide | 15α-Acetoxy-16,17α-epoxy-ent-kauran-19-oic acid | Epoxidation of this compound | Not specified | japsonline.com |
| Other Modified | Propargyl ether | Reaction of methyl ent-15α-hydroxy-kaur-16-en-19-oate with NaH and propargyl bromide | Not specified | ijbcp.com |
Table 2: Structural Elucidation Techniques for this compound Derivatives
| Technique | Key Observation/Signal | Confirmed Feature | Key Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.85 (d, J = 12 Hz, H-15), δ 2.10 (s, acetyl methyl), δ 1.25 (s, methyl groups) | Acetylated kaurane structure | |
| ¹³C NMR | δ 170.8 (C=O of acetyl), δ 81.5 (C-15), δ 180.2 (C-18 carboxyl) | Functional groups (acetyl, C-15, carboxyl) | |
| IR Spectroscopy | Strong absorptions at 1735 cm⁻¹ (ester C=O), 1680 cm⁻¹ (carboxylic acid C=O) | Ester and carboxylic acid functional groups | |
| Mass Spectrometry (ESI-MS) | m/z 373.2384 [M+H]⁺ | Molecular formula C₂₂H₃₂O₄ | |
| Mass Spectrometry (ES) | m/z 359.1 (M-H, 100%), 360.1 (M-H+1, 24%), 378.1 (M+H) | Molecular weight confirmation | researchgate.net |
| NMR (¹D and ²D) | Various spectral data (e.g., correlations between protons and carbons) | Elucidation of complex structures | sci-hub.seresearchgate.net |
| HRMS | m/z 376.22650 [M]⁺ (for C₂₂H₃₂O₅) | Precise molecular formula confirmation for epoxides | japsonline.com |
| General Spectroscopic Analysis | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy | Confirmation of structural integrity of derivatives | researchgate.netjournalcsij.comresearchgate.net |
Compound List
this compound
Ethyl ester of this compound
Butyl ester of this compound
Benzyl ester of this compound
Methyl ester of this compound
Hydroxyl acid derivative
β-OH epimer
α-OH epimer
15-hydroxy-ent-kaur-16-en-19-oic acid
15-oxo-ent-kaur-16-en-19-oic acid
ent-kaurane derivative 3 (alcohol)
ent-kaurane derivative 6 (α,β-unsaturated ketone)
(16R)-ent-kauran-15-one-19-oic acid (derivative 4)
15α-Acetoxy-16,17β-epoxy-ent-kauran-19-oic acid (derivative 6)
15α-Acetoxy-16,17α-epoxy-ent-kauran-19-oic acid (derivative 7)
Benzyl amide of this compound
Propargyl ether
Preclinical Pharmacological Investigations and Mechanistic Elucidation
Anti-inflammatory Research
The anti-inflammatory activity of xylopic acid has been demonstrated through various experimental models, highlighting its potential as a modulator of inflammatory processes.
In vitro studies have provided preliminary evidence for the anti-inflammatory capacity of this compound. One of the key methods used is the protein denaturation model, which assesses the ability of a compound to inhibit the denaturation of proteins, a process analogous to protein damage in inflammatory conditions. Research has shown that this compound exhibits a concentration-dependent inhibition of albumen denaturation, with a reported IC50 value of 15.55 μg mL-1. nih.govglobalauthorid.com This indicates that this compound can protect proteins from denaturation, a hallmark of inflammation.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Endpoint | Result for this compound |
|---|
The anti-inflammatory effects of this compound have been further substantiated in various in vivo animal models. In the carrageenan-induced pleurisy model in mice, pretreatment with this compound significantly reduced inflammatory markers such as neutrophil infiltration and edema. phcogres.com Pleurisy induced by carrageenan is characterized by the accumulation of fluid and inflammatory cells in the pleural cavity. phcogres.com
Furthermore, in a rat model of adjuvant-induced arthritis, a chronic inflammatory condition, this compound demonstrated significant therapeutic potential. carta-evidence.orgresearchgate.netnih.gov Administration of the compound was found to suppress the edema associated with arthritis and prevent the deformation of joints. researchgate.netnih.gov Histopathological analysis of the joints from treated animals showed signs of bone reformation and re-calcification, suggesting a restorative effect. researchgate.net
Table 2: Effect of this compound in In Vivo Anti-inflammatory Models
| Model | Key Findings |
|---|---|
| Carrageenan-Induced Pleurisy | Reduced neutrophil infiltration and edema. phcogres.com |
The inflammatory response is orchestrated by a variety of chemical mediators that are released at the site of injury. Studies have investigated the ability of this compound to modulate the effects of key pro-inflammatory mediators. In vivo experiments using mouse paw edema models have shown that this compound can inhibit the edema induced by phlogistic agents such as histamine (B1213489), serotonin (B10506), bradykinin, and prostaglandin (B15479496) E2. nih.govglobalauthorid.com This suggests that this compound's anti-inflammatory action is, at least in part, due to its ability to interfere with the signaling pathways of these crucial mediators. nih.gov Histamine, for instance, is a primary mediator of the early phase of acute inflammation, causing vasodilation and increased vascular permeability. scilit.com Bradykinin also contributes to pain and increased vascular permeability. scilit.com
Cytokines and chemokines are signaling proteins that play a critical role in regulating inflammation. Elevated levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha) are characteristic of chronic inflammatory diseases like rheumatoid arthritis. Research on this compound in the context of adjuvant-induced arthritis revealed its ability to modulate the expression of these cytokines. carta-evidence.orgresearchgate.netingentaconnect.com Serum analysis of arthritic rats treated with this compound showed a significant reduction in the expression of both IL-6 and TNF-alpha. researchgate.netingentaconnect.com This inhibitory effect on key pro-inflammatory cytokines points to a significant mechanism behind its anti-arthritic activity. carta-evidence.orgresearchgate.net
Table 3: Modulation of Cytokines by this compound in Adjuvant-Induced Arthritis
| Cytokine | Effect of this compound Administration |
|---|---|
| Interleukin-6 (IL-6) | Significant reduction in serum levels. researchgate.netingentaconnect.com |
The arachidonic acid pathway is a major cascade in the inflammatory process, leading to the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. youtube.compatsnap.comyoutube.com This pathway is initiated by the release of arachidonic acid from cell membranes by the enzyme phospholipase A2. youtube.compatsnap.comyoutube.com The arachidonic acid is then metabolized by two main enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. patsnap.comyoutube.com While the direct and detailed mechanism of this compound's interaction with the arachidonic acid pathway is still under investigation, its known inhibition of prostaglandin E2-induced edema suggests an interaction with this cascade. nih.gov Inhibitors of the arachidonic acid pathway are known to be effective anti-inflammatory agents. patsnap.com
Phospholipase A2 (PLA2) is a critical enzyme that initiates the arachidonic acid cascade by releasing arachidonic acid from membrane phospholipids. youtube.compatsnap.com Inhibition of PLA2 is therefore a key target for controlling inflammation, as it blocks the production of a wide range of pro-inflammatory mediators. patsnap.comresearchgate.net Some studies have suggested that the anti-inflammatory mechanism of this compound may involve the inhibition of phospholipase A2 activation. This would in turn reduce the availability of arachidonic acid for conversion into prostaglandins and leukotrienes, thereby dampening the inflammatory response. researchgate.net
Anti-arthritic Mechanisms in Adjuvant-Induced Arthritis Models
This compound (XA) has demonstrated significant anti-arthritic activity in preclinical studies using adjuvant-induced arthritis models in rats. carta-evidence.orgnih.govresearchgate.net Investigations reveal that orally administered XA effectively suppresses the chronic inflammation associated with this condition. carta-evidence.orgnih.gov A primary observation is the significant reduction of edema in the paws of arthritic rats treated with XA. carta-evidence.orgresearchgate.net Radiographic evidence further supports its efficacy, showing that the compound prevents the joint deformation characteristic of advanced arthritis. carta-evidence.orgresearchgate.net
Histopathological analysis of the joint tissues from XA-treated animals provides deeper insight into its mechanism, revealing signs of bone reformation and re-calcification, which suggests a potential for promoting tissue healing in affected joints. carta-evidence.orgresearchgate.net The anti-inflammatory effects are also evident in hematological and serum analyses. This compound significantly decreases the eosinophil sedimentation rate (ESR) and reduces the elevated white blood cell (WBC) counts that are typically increased following the induction of arthritis. carta-evidence.orgnih.govresearchgate.net Mechanistically, the anti-arthritic action of XA is linked to its ability to modulate key pro-inflammatory cytokines. carta-evidence.org Studies have confirmed that this compound inhibits the serum expression of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in arthritic rats, pointing to a clear immunomodulatory pathway for its anti-inflammatory effects. carta-evidence.orgnih.govingentaconnect.com
Table 1: Effects of this compound in Adjuvant-Induced Arthritis Model
| Parameter Assessed | Finding | Implication |
|---|---|---|
| Paw Edema | Significantly suppressed. carta-evidence.orgresearchgate.net | Reduction in localized inflammation and swelling. |
| Joint Deformation | Prevented, as identified from radiographs. carta-evidence.orgresearchgate.net | Protection against structural joint damage. |
| Histopathology | Signs of bone reformation and re-calcification. carta-evidence.orgresearchgate.net | Suggests tissue repair and healing properties. |
| Eosinophil Sedimentation Rate (ESR) | Significantly decreased. carta-evidence.orgnih.govresearchgate.net | Reduction in systemic inflammatory response. |
| White Blood Cell (WBC) Count | Decreased following induction-related increase. carta-evidence.orgnih.govresearchgate.net | Attenuation of the immune response. |
| Serum IL-6 Levels | Inhibitory effect observed. carta-evidence.orgnih.govingentaconnect.com | Downregulation of a key pro-inflammatory cytokine. |
| Serum TNF-α Levels | Inhibitory effect observed. carta-evidence.orgnih.govingentaconnect.com | Downregulation of a critical inflammatory mediator. |
Anti-colitic Mechanisms and Reactive Oxygen Species Inhibition
This compound has been established to possess anti-colitic activity, primarily investigated in acetic acid-induced colitis models in rats. researcher.lifenih.gov This condition shares pathogenic and histopathological resemblances with human inflammatory bowel disease. nih.gov In these models, XA administration led to a notable decrease in the gross mucosal injury caused by acetic acid. researcher.lifenih.gov It also reduced associated inflammation and cellular proliferation within the colon. nih.gov
A key mechanism underlying its anti-colitic effect is the inhibition of reactive oxygen species (ROS), which are major contributors to the pathogenesis of this inflammatory condition. researcher.lifenih.gov this compound demonstrated significant antioxidant activity by modulating the levels of crucial enzymes. researcher.liferesearchgate.net Treatment with XA significantly increased the activity of endogenous antioxidants such as superoxide (B77818) dismutase (SOD) and catalase (CAT). researcher.lifenih.govresearchgate.net Conversely, it decreased the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration and oxidative stress, and reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation. researcher.lifenih.govresearchgate.net Furthermore, XA was found to decrease the colonic epithelial expression of argyrophilic nucleolar organizer regions (AgNORs), which are associated with cellular proliferation, to levels comparable with non-colitic controls. researcher.lifenih.gov
Table 2: Antioxidant and Anti-inflammatory Effects of this compound in Acetic Acid-Induced Colitis
| Biomarker | Effect of this compound Treatment | Significance |
|---|---|---|
| Gross Mucosal Injury | Decreased. researcher.lifenih.gov | Amelioration of intestinal tissue damage. |
| Superoxide Dismutase (SOD) | Activity significantly increased. researcher.lifenih.govresearchgate.net | Enhancement of endogenous antioxidant defense. |
| Catalase (CAT) | Activity significantly increased. researcher.lifenih.govresearchgate.net | Enhancement of hydrogen peroxide detoxification. |
| Myeloperoxidase (MPO) | Activity decreased. researcher.lifenih.govresearchgate.net | Reduction in neutrophil infiltration and oxidative stress. |
| Malondialdehyde (MDA) | Expression/levels decreased. researcher.lifenih.govresearchgate.net | Inhibition of lipid peroxidation and cell membrane damage. |
| Argyrophilic Nucleolar Organizer Regions (AgNORs) | Expression decreased. researcher.lifenih.gov | Reduction in abnormal cellular proliferation. |
Anti-uveitogenic Mechanisms
The ocular anti-inflammatory effects of this compound have been demonstrated in studies of endotoxin-induced uveitis in rats, an animal model that mimics human anterior uveitis. researchgate.netucc.edu.ghucc.edu.ghresearchgate.net Prophylactic and curative oral administration of XA resulted in a significant, dose-dependent reduction in the clinical signs of ocular inflammation. researchgate.netucc.edu.ghresearchgate.net
Specifically, treatment with this compound led to a significant decrease in the vasodilatation of iris vessels and a reduction in protein exudation into the aqueous humor. researchgate.netucc.edu.ghresearchgate.net This indicates a restoration of the blood-aqueous barrier, which is typically compromised during uveitis. ucc.edu.gh Furthermore, XA significantly lowered the count of polymorphonuclear neutrophils in the aqueous humor, suggesting it suppresses the infiltration of inflammatory cells into the eye. researchgate.netucc.edu.ghucc.edu.gh Histopathological assessments of the ocular tissues confirmed these findings, revealing a resolution of inflammation in the uveal tissues of treated groups, in contrast to the persistent inflammation in untreated controls. ucc.edu.ghucc.edu.gh The mechanism may involve the suppression of adhesion molecules that promote neutrophil infiltration. ucc.edu.gh
| Histopathology | Resolution of inflammation in uveal tissues. ucc.edu.ghucc.edu.gh | Evidence of tissue-level recovery from inflammation. |
Analgesic and Antinociceptive Research
Assessment in Various In Vivo Pain Models
This compound has demonstrated significant and broad-spectrum analgesic and antinociceptive effects across multiple in vivo pain models, indicating its potential in managing different pain modalities. researchgate.net
In models of neuropathic pain , such as vincristine-induced neuropathy, this compound exhibited potent anti-allodynic and anti-hyperalgesic properties. nih.gov It produced a significant and dose-dependent inhibition of cold allodynia , measured by an increased latency in paw withdrawal from a cold stimulus. nih.gov It was also effective against tactile allodynia and mechanical hyperalgesia in the same model. nih.gov
The compound's efficacy in inflammatory pain has been established through several assays. In the carrageenan-induced paw edema model, which assesses acute inflammation, XA significantly inhibited edema. nih.gov It also showed effectiveness against paw edema induced by various phlogistic agents, including histamine, bradykinin, and prostaglandin E2. nih.gov In the formalin test , which models both neurogenic (Phase I) and inflammatory (Phase II) pain, this compound has been shown to be effective, indicating it acts on both pain pathways. researchgate.net
Its traditional use for colic pain is supported by its demonstrated analgesic properties in relevant preclinical models. nih.gov Furthermore, its efficacy against thermal hyperalgesia has been noted in neuropathic pain studies, where it alleviates heightened sensitivity to heat stimuli. nih.govdovepress.com
Table 4: Summary of this compound's Effects in Various Pain Models
| Pain Model/Type | Specific Test | Key Finding |
|---|---|---|
| Neuropathic Pain | Vincristine-Induced Neuropathy | Exhibited anti-hyperalgesic and tactile anti-allodynic effects. nih.gov |
| Cold Allodynia | Cold Water (4.5°C) Paw Withdrawal | Produced significant, dose-dependent inhibition of cold allodynia. nih.gov |
| Thermal Hyperalgesia | Randall-Selitto Paw Pressure Test | Attenuated mechanical hyperalgesia. nih.gov |
| Inflammatory Pain | Carrageenan-Induced Paw Edema | Significantly inhibited maximal edema and average paw thickness. nih.gov |
| Inflammatory Pain | Formalin Test | Effective in reducing pain behaviors, suggesting action on neurogenic and inflammatory phases. researchgate.net |
Receptor and Neurotransmitter System Involvement
The precise mechanisms underlying the analgesic effects of this compound are still under investigation, but its profound pain-relieving properties have led to hypotheses involving the opioidergic system. The μ-opioid receptor is the primary target for major opioid analgesics like morphine. nih.gov These drugs typically act as orthosteric agonists, binding directly to the primary active site of the receptor to initiate a signaling cascade that results in analgesia. nih.govyoutube.com
One hypothesis for this compound's mechanism could involve direct interaction with the μ-opioid receptor. However, an alternative and more novel hypothesis is that it may function as a positive allosteric modulator (PAM) of the μ-opioid receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site used by endogenous opioids or traditional agonist drugs. nih.govnih.gov A PAM typically has little to no functional activity on its own but can potentiate the effect of a bound orthosteric agonist, thereby enhancing the natural pain-relief signaling without the full side-effect profile of a direct agonist. nih.gov This mechanism of positive allosteric modulation is an area of significant interest for developing safer pain therapeutics. nih.govumich.edu While direct evidence confirming this compound as a μ-opioid receptor binder or allosteric modulator is not yet definitive, its significant analgesic profile suggests that exploring its interactions with the opioidergic system is a critical area for future research.
Adenosinergic System Pathways
The antinociceptive effects of this compound have been associated with interactions within the adenosinergic system, a key neuromodulatory network involved in pain perception. nih.govjbclinpharm.org Adenosine (B11128), a purine (B94841) nucleoside, modulates neuronal function by acting on specific receptors, primarily the A1, A2A, A2B, and A3 adenosine receptors. taylorandfrancis.comresearchgate.net The activation of A1 adenosine receptors (A1ARs), in particular, is strongly linked to antinociceptive effects at peripheral, spinal, and supraspinal levels. researchgate.netnih.gov This is achieved through various mechanisms, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, inhibition of calcium channels, and activation of potassium currents, all of which decrease neuronal excitability. nih.gov
In pain states, extracellular adenosine concentrations can increase significantly in response to cellular stress or damage. nih.gov This endogenous adenosine then acts on adenosine receptors to dampen nociceptive signaling. nih.gov Research indicates that this compound may harness this pathway to exert its analgesic properties. Studies have reported that the analgesic action of this compound in the formalin test involves the adenosinergic system. nih.govjbclinpharm.org This suggests that this compound may modulate the release or signaling of adenosine, contributing to the reduction of pain. While direct receptor binding studies for this compound on adenosine subtypes are not extensively detailed, its implication in this system points towards a significant mechanism for its pain-relieving effects.
Muscarinic Cholinergic System Interactions
The analgesic properties of this compound are also mediated through its interaction with the muscarinic cholinergic system. nih.govjbclinpharm.org The cholinergic system, with acetylcholine (B1216132) (ACh) as its primary neurotransmitter, plays a profound role in modulating pain perception. nih.govnih.gov This modulation occurs through two main types of receptors: muscarinic and nicotinic. nih.gov Specifically, the activation of muscarinic receptors, particularly the M1 and M2 subtypes, has been shown to produce analgesia. nih.gov Conversely, blocking these receptors can lead to nociceptive hypersensitivity. nih.gov
Evidence suggests that the analgesic mechanism of this compound involves this pathway. nih.govjbclinpharm.org The antinociceptive effect observed in preclinical models like the formalin test has been linked to an interaction with the muscarinic cholinergic system. nih.govjbclinpharm.org This implies that this compound may enhance cholinergic transmission, either by promoting the release of ACh or by interacting with postsynaptic muscarinic receptors, leading to an inhibitory effect on pain-transmitting neurons. This interaction is a critical component of its centrally-mediated analgesic profile.
Nitric Oxide/cGMP Pathway Modulation
This compound's mechanism of action involves the modulation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. nih.govjbclinpharm.org This pathway is a significant mediator in pain transmission and processing. nih.govresearchgate.net Nitric oxide acts as a signaling molecule that activates the enzyme soluble guanylate cyclase (sGC), leading to the production of the second messenger, cGMP. nih.gov The subsequent activation of cGMP-dependent protein kinase (PKG) can lead to various cellular effects, including the opening of ATP-sensitive potassium channels, which hyperpolarizes neurons and reduces their excitability, contributing to antinociception. nih.govnih.gov
Serotonergic System (e.g., 5-HT3 Receptors)
The serotonergic system is another crucial target in the analgesic action of this compound. nih.govjbclinpharm.org Serotonin (5-hydroxytryptamine or 5-HT) is a major neurotransmitter in the descending pain modulatory pathways, and it can exert both pro- and anti-nociceptive effects through a variety of receptor subtypes. nih.gov Among these, the 5-HT3 receptor, a ligand-gated ion channel, is known to be involved in nociceptive processing. nih.gov The activation of 5-HT3 receptors on peripheral nociceptors and in the spinal cord can contribute to pain signaling, particularly in the context of tissue injury and inflammation. nih.govwjarr.com
Studies have confirmed that this compound's analgesic activity in the formalin test is mediated in part by the serotonergic system. nih.govjbclinpharm.org Furthermore, investigations into its anti-inflammatory properties have shown that this compound can inhibit paw edema induced by serotonin, indicating a direct interaction with serotonergic mechanisms in the periphery. nih.gov While the specific interaction with the 5-HT3 receptor subtype is an area for further detailed investigation, the established link with the broader serotonergic system underscores its importance in the compound's multifaceted mechanism of pain relief.
α2-Adrenergic System Mediation
The analgesic effects of this compound are also mediated by the α2-adrenergic system. nih.govjbclinpharm.org Alpha-2 adrenergic receptors are G-protein coupled receptors that play a significant role in regulating neurotransmitter release. Agonists of α2-adrenergic receptors are known to produce potent analgesia by acting at both spinal and supraspinal sites. nih.govnih.gov Their mechanism involves inhibiting the release of pro-nociceptive neurotransmitters, such as substance P and glutamate, from primary afferent terminals in the dorsal horn of the spinal cord. nih.gov
Glutamatergic System Interactions (e.g., NMDA and Non-NMDA Receptors)
Evidence suggests that the glutamatergic system, particularly N-methyl-D-aspartate (NMDA) receptors, is involved in the pharmacological actions of this compound. The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system, and NMDA receptors are critical for synaptic plasticity and central sensitization, a key component of chronic and inflammatory pain. taylorandfrancis.comnih.gov The second phase of the formalin test, a model where this compound shows significant activity, is known to be dependent on the activation of spinal NMDA receptors. dntb.gov.ua
While direct studies on this compound's analgesic mechanism via NMDA antagonism are emerging, related research on its antidepressant effects provides strong indirect evidence. The antidepressant-like effects of this compound were potentiated by D-cycloserine, a co-agonist at the glycine (B1666218) binding site of the NMDA receptor. This points to a modulatory role within the glutamatergic system. Given the established link between NMDA receptor activation and the maintenance of pain states, it is plausible that this compound's analgesic properties involve the attenuation of NMDA receptor-mediated nociceptive signaling. nih.govnih.gov
Synergistic Analgesic Effects with Conventional Agents
A significant finding in the preclinical evaluation of this compound is its ability to produce synergistic antinociceptive effects when co-administered with conventional analgesic agents like morphine and diclofenac (B195802). nih.govjbclinpharm.org This potentiation is a crucial characteristic, as combination therapy aims to achieve greater analgesic efficacy while potentially reducing the doses of individual drugs, thereby minimizing their associated side effects. nih.gov
Isobolographic analysis, a standard method for evaluating drug interactions, has been used to demonstrate these synergistic effects. In the formalin test, which models both neurogenic and inflammatory pain, the combination of this compound and morphine resulted in a synergistic interaction, significantly reducing pain behaviors in both phases of the test. nih.govjbclinpharm.org Similarly, when combined with diclofenac, a nonsteroidal anti-inflammatory drug (NSAID), this compound produced a synergistic effect in the acetic acid-induced writhing test, a model of visceral inflammatory pain. nih.govjbclinpharm.org
The mechanism for this synergy is believed to involve the activation of different, yet complementary, pain-modulating pathways. jbclinpharm.org For instance, this compound interacts with a broad range of systems including opioidergic, NO-cGMP, and serotonergic pathways, while morphine primarily acts on opioid receptors and diclofenac inhibits prostaglandin synthesis. nih.govjbclinpharm.org This multi-target approach provides a more comprehensive inhibition of pain signaling.
The data from these preclinical studies are summarized in the tables below.
Interactive Data Table: Isobolographic Analysis of this compound and Morphine in the Formalin Test
| Phase | Drug Combination | Theoretical Additive ED₅₀ (mg/kg) | Experimental ED₅₀ (mg/kg) | Interaction Index | Type of Interaction |
| Phase 1 (Neurogenic) | This compound + Morphine | 6.86 ± 2.24 | 2.58 ± 0.49 | < 1 | Synergism |
| Phase 2 (Inflammatory) | This compound + Morphine | 5.23 ± 0.54 | 2.31 ± 0.81 | < 1 | Synergism |
| ED₅₀ represents the dose required to produce a 50% antinociceptive effect. An interaction index of less than 1 indicates a synergistic effect. Data derived from Woode et al., 2015. nih.govjbclinpharm.org |
Interactive Data Table: Isobolographic Analysis of this compound and Diclofenac in the Acetic Acid Writhing Test
| Test | Drug Combination | Theoretical Additive ED₅₀ (mg/kg) | Experimental ED₅₀ (mg/kg) | Interaction Index | Type of Interaction |
| Acetic Acid Writhing | This compound + Diclofenac | 7.20 ± 0.40 | 1.94 ± 0.97 | < 1 | Synergism |
| ED₅₀ represents the dose required to produce a 50% antinociceptive effect. An interaction index of less than 1 indicates a synergistic effect. Data derived from Woode et al., 2015. nih.govjbclinpharm.orgresearchgate.net |
of this compound
This compound, a major bioactive constituent isolated from the fruits of Xylopia aethiopica, has been the subject of various preclinical studies to determine its pharmacological potential. Research has particularly focused on its effectiveness against a wide array of pathogenic microbes and parasites.
Antibacterial Activities against Gram-Positive and Gram-Negative Strains
This compound has demonstrated a broad spectrum of antibacterial activity. journaljamb.com Investigations employing the broth dilution method have determined its Minimum Inhibitory Concentration (MIC) against several medically important bacterial strains. The compound has shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyrogenes, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. journaljamb.comresearchgate.netresearchgate.net
Notably, some research indicates that this compound may exhibit higher activity against Gram-negative strains compared to Gram-positive ones. researchgate.net The antibacterial efficacy of this compound has been quantified, providing valuable data for its potential as an antimicrobial agent.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 320 |
| Streptococcus pyrogenes | Gram-Positive | 320 |
| Escherichia coli | Gram-Negative | 200 |
| Pseudomonas aeruginosa | Gram-Negative | 200 |
Data sourced from Kofie et al., 2019. researchgate.net
Antifungal Activities
The antifungal potential of this compound has been evaluated against opportunistic fungal pathogens. Studies have confirmed its inhibitory effect on Candida albicans, a common cause of fungal infections in humans. journaljamb.comresearchgate.net The MIC value for this compound against C. albicans has been established at 200 µg/mL, highlighting its activity against this fungus. researchgate.net
Anti-Trypanosomal Activities
While the antimicrobial activities of this compound have been explored, specific research findings on its efficacy against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, were not available in the provided search results. Other compounds isolated from medicinal plants, such as tryptanthrin (B1681603) and certain tetracyclic iridoids, have been investigated for their anti-trypanosomal effects. nih.govnih.gov
Anti-malarial Activities
Significant research has been conducted on the anti-malarial properties of this compound, particularly against Plasmodium berghei in murine models. nih.gov These studies reveal that this compound possesses both curative and prophylactic effects against malaria.
In curative tests, this compound significantly reduced parasitemia in infected mice, with its efficacy being comparable to the standard antimalarial drug combination artemether/lumefantrine. nih.gov For instance, at a specific dose, it achieved an 85.4% reduction in parasitemia by the fifth day of treatment. nih.gov In prophylactic assays, this compound also demonstrated a significant chemosuppressive effect, indicating its ability to prevent the establishment of infection. nih.gov
Table 2: Curative and Prophylactic Effects of this compound on P. berghei
| Assay Type | Key Finding | Reference Drug |
|---|---|---|
| Curative | Significantly reduced parasitemia from day 1 to day 5. | Artemether/Lumefantrine |
| Prophylactic | Exhibited significant chemosuppressive effects. | Sulfadoxine/Pyrimethamine (SP) |
Data sourced from Boampong et al., 2013. nih.gov
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms underlying the broad antimicrobial and antiparasitic activities of this compound are still under investigation. researchgate.net For its anti-malarial action, it is hypothesized that the curative effects may stem from the inhibition of inflammatory mediators associated with malaria or a direct cytotoxic effect on the parasite. nih.gov The prophylactic activity might be due to the inhibition of parasite multiplication or the modulation of erythrocyte membrane properties, which would prevent parasite invasion. nih.gov For its general antibacterial action, it has been noted that derivatives with increased lipophilicity are more readily transported across microbial cell membranes, though the specific intracellular target or mechanism, such as membrane disruption or DNA synthesis inhibition, has not been fully elucidated for the parent compound. researchgate.net
Synergistic Effects with Established Antimicrobials
Information regarding the synergistic effects of this compound specifically with the antifungal drug fluconazole (B54011) was not available in the provided search results. The concept of synergy, where a natural compound enhances the efficacy of a conventional drug, has been explored with other natural products. For example, compounds like Pseudolaric Acid A and B have been shown to act synergistically with fluconazole against resistant Candida species. nih.govnih.gov
Central Nervous System Modulatory Research
This compound has demonstrated significant neuroprotective potential in various preclinical models. A key mechanism underlying this effect is its ability to modulate brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival, growth, and synaptic plasticity. nih.gov Research has shown that this compound can increase the levels of BDNF in the brain. bohrium.comnih.gov This is significant as reduced levels of BDNF are associated with neurodegenerative processes. nih.gov
In studies investigating lipopolysaccharide (LPS)-induced neuroinflammation, a model often used to simulate the inflammatory aspects of neurodegeneration, this compound has shown protective effects. bohrium.comnih.gov It has been found to reduce oxidative stress markers while increasing levels of glutathione (B108866) and antioxidant enzymes in the brain. nih.govresearchgate.net By mitigating neuroinflammation and oxidative damage, this compound contributes to the protection of neurons. bohrium.comnih.gov Furthermore, research on related extracts from the Xylopia genus suggests that they can improve memory and protect neurons from neurotoxins, partly by regulating neurotrophic factors and stabilizing oxidative stress levels. nih.gov These findings collectively suggest that this compound's neuroprotective actions are mediated through a combination of anti-inflammatory, antioxidant, and neurotrophic factor-enhancing pathways, positioning it as a compound of interest in the context of reducing neurodegeneration. bohrium.comnih.govnih.gov
This compound has been evaluated for its anxiolytic (anxiety-reducing) properties in both mice and zebrafish models, demonstrating consistent effects across species. researchgate.net In mice, this compound's anxiolytic-like potential was assessed using standard behavioral tests such as the open field test (OFT), elevated plus-maze (EPM), and the novelty-induced hypophagia (NIH) test. researchgate.netucc.edu.gh In the OFT, treatment with this compound led to a significant reduction in thigmotaxis (the tendency to remain close to the walls), with mice spending more time in the center zone. researchgate.netresearchgate.net Similarly, in the EPM, a widely used model for assessing anxiety, mice administered this compound spent significantly more time in the open arms of the maze. researchgate.netucc.edu.gh In the NIH test, the compound reduced the latency to begin eating in a novel environment, an indicator of reduced anxiety. ucc.edu.gh
Studies extended to zebrafish models have corroborated these findings. researchgate.net In the novel tank test (NTT), this compound treatment reduced the time zebrafish spent in the bottom portion of the tank, a behavior associated with anxiety in this species. researchgate.netucc.edu.gh It also attenuated anxiety-like behaviors induced by alcohol withdrawal. researchgate.netucc.edu.gh The anxiolytic-like effects of a semi-synthetic derivative of this compound, deacetylated this compound, were found to be mediated, at least in part, through the GABAergic system. nih.gov
| Animal Model | Behavioral Test | Key Finding | Reference |
|---|---|---|---|
| Mice | Open Field Test (OFT) | Significantly reduced thigmotaxis (increased time in center). | researchgate.net |
| Mice | Elevated Plus Maze (EPM) | Significantly increased time spent in the open arms. | researchgate.netucc.edu.gh |
| Mice | Novelty-Induced Hypophagia (NIH) | Reduced latency to feeding. | ucc.edu.gh |
| Zebrafish | Novel Tank Test (NTT) | Reduced time spent at the bottom of the tank. | researchgate.netucc.edu.gh |
| Zebrafish | Alcohol Withdrawal Model | Attenuated increased bottom dwelling behavior. | researchgate.netucc.edu.gh |
The antidepressant-like properties of this compound have been extensively investigated, with evidence pointing towards the modulation of the serotonergic system as a primary mechanism of action. bohrium.comnih.gov In mouse models, the antidepressant effects were reversed when the synthesis of serotonin was blocked, but not when noradrenaline synthesis was inhibited, indicating a dependency on serotonergic pathways. nih.govresearchgate.net this compound also demonstrated partial agonist-like effects on 5-hydroxytryptamine (serotonin) receptors in isolated tissue preparations. nih.govresearchgate.net
This compound has shown efficacy in various preclinical models of depression. In the forced swim test (FST) and tail suspension test (TST) in mice, it reduced immobility time, a common behavioral marker of antidepressant activity. bohrium.comnih.gov Furthermore, its potential was evaluated using the neuroinflammation hypothesis of depression. bohrium.com In the lipopolysaccharide (LPS)-induced depression-like behavior model, which mimics inflammation-induced depression, this compound attenuated depressive behaviors such as anhedonia (measured by sucrose (B13894) preference) and reduced social interaction. bohrium.comresearchgate.net Studies in zebrafish using a chronic unpredictable stress protocol also showed that this compound could reverse stress-induced behaviors. bohrium.com Interestingly, some research suggests that this compound may have a fast onset of action compared to conventional antidepressants like fluoxetine. bohrium.com
| Animal/Model System | Test/Model | Key Finding | Reference |
|---|---|---|---|
| Mice | Forced Swim Test (FST) | Decreased immobility time. | bohrium.comnih.gov |
| Mice | Tail Suspension Test (TST) | Decreased immobility time. | bohrium.comnih.gov |
| Mice | LPS-Induced Depression Model | Attenuated anhedonia and social interaction deficits. | bohrium.comresearchgate.net |
| Zebrafish | Chronic Unpredictable Stress (CUS) | Reversed stress-induced anxiety-like behaviors. | bohrium.com |
| Rat Fundus Tissue | 5-HT Receptor Assay | Evoked partial agonist-like effects on serotonin receptors. | nih.govresearchgate.net |
The potential of this compound as an inhibitor of monoamine oxidase B (MAO-B) has been explored through computational methods. plos.orgnih.gov MAO-B is an enzyme that breaks down neurotransmitters like dopamine (B1211576), and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.govdntb.gov.ua
In silico studies, including molecular docking and molecular dynamics simulations, have been employed to predict and analyze the interaction between this compound and the MAO-B enzyme. plos.orgresearchgate.net Molecular docking analyses predicted that this compound has a high binding affinity for the MAO-B enzyme's binding pocket. plos.orgnih.gov The calculated binding energy for this compound was found to be considerably higher than that of the standard MAO-B inhibitor, rasagiline. plos.org Molecular dynamics simulations, conducted over a 100-nanosecond period, further supported this finding, revealing that the complex formed between this compound and MAO-B remained stable. plos.orgdntb.gov.uaresearchgate.net The stability of this interaction was attributed to the formation of hydrogen bonds and hydrophobic interactions within the enzyme's binding site. plos.orgnih.gov These computational predictions suggest that this compound is a potential inhibitor of MAO-B, though these findings await confirmation through in vitro and in vivo experimental studies. plos.orgdntb.gov.ua
| Computational Method | Key Finding | Reference |
|---|---|---|
| Molecular Docking | Predicted high binding affinity to MAO-B, with a binding energy of -9.3 kcal/mol compared to -7.3 kcal/mol for the standard, rasagiline. | plos.org |
| Molecular Dynamics Simulation | The this compound-MAO-B complex showed stability throughout the 100 ns simulation period. | plos.orgnih.govdntb.gov.ua |
| Interaction Analysis | Stability is enhanced by the formation of hydrogen, hydrophobic, and pi-interactions at the enzyme's binding pocket. | plos.orgnih.gov |
Research into this compound and related compounds suggests a potential role in enhancing learning and memory. researchgate.net The mechanisms underlying memory are complex, often involving neurotrophic factors like BDNF and the plasticity of synapses in brain regions such as the hippocampus. nih.gov Studies have shown that exercise can improve memory by increasing hippocampal volume and BDNF levels. nih.gov
While direct studies on this compound's effect on learning are emerging, its established neuroprotective effects and ability to increase BDNF provide a strong theoretical basis for its potential as a nootropic agent. bohrium.comresearchgate.net The inhibition of MAO-B, as suggested by in silico studies, could also contribute to cognitive enhancement, as Parkinson's disease, which involves MAO-B activity, is characterized by memory dysfunction. plos.orgnih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions from these computational studies indicated that this compound has properties favorable for a CNS-acting agent, such as good blood-brain barrier permeability. plos.orgnih.gov These attributes, combined with its neuroprotective and potential MAO-B inhibitory actions, point towards a plausible role for this compound in supporting or enhancing cognitive functions like learning and memory. researchgate.netplos.org
Anticancer and Cytotoxic Research
The anticancer and cytotoxic properties of compounds from Xylopia aethiopica, including this compound and its analogs, have been investigated against various cancer cell lines. nih.govnih.gov Research has explored the effects of these compounds on both drug-sensitive and multidrug-resistant (MDR) cancer cells. nih.gov
One study evaluated the cytotoxicity of several compounds derived from a methanol (B129727) extract of Xylopia aethiopica. nih.gov While the focus was on other isolates like a flavonoid and an alkaloid which showed significant IC50 values against leukemia and liver cancer cells, this line of research highlights the plant as a source of potential anticancer agents. nih.gov A related kaurenoid compound, 16α-hydroxy-ent-kauran-19-oic acid, was among those tested. nih.gov
Another study focused on the ethanolic extract of Xylopia aethiopica dried fruits, demonstrating its cytotoxic activity against breast adenocarcinoma cell lines, including both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) cells. nih.gov The extract was shown to decrease cell growth, inhibit clone formation, and induce apoptosis through a caspase-3-dependent pathway. nih.gov In an in vivo model of chemically induced breast tumors in rats, the extract significantly reduced tumor incidence, volume, and burden, while also exhibiting antioxidant and anti-inflammatory activities. nih.gov While these studies often use extracts containing multiple compounds, the presence and activity of diterpenes like this compound are considered significant contributors to the observed effects.
| Agent | Cell Line(s) | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Ethanolic Extract of X. aethiopica | MDA-MB-231, MCF-7 (Breast Adenocarcinoma) | Significantly decreased cell growth. | Induction of caspase-3-dependent apoptosis. | nih.gov |
| Isotetrandrine (from X. aethiopica) | HepG2 (Liver), CCRF-CEM (Leukemia) | Cytotoxic with low micromolar IC50 values. | Induction of apoptosis mediated by ROS production. | nih.gov |
| Flavonoid Compound 3 (from X. aethiopica) | CCRF-CEM (Leukemia) | Cytotoxic with IC50 of 2.61 µM. | Induction of apoptosis via disruption of mitochondrial membrane potential. | nih.gov |
In Vitro Cytotoxicity Assessments on Cell Lines (e.g., Human Leukemia Cells, MRC-5 Fibroblast)
Investigations into the direct cytotoxic effects of this compound have yielded nuanced results, with some studies indicating a lack of significant cytotoxic activity against human cancer cells. Research explicitly comparing this compound to the related compound, kaurenoic acid, noted that this compound does not exhibit cytotoxic effects against human cancer cells. nih.gov This suggests a level of safety and selective action that distinguishes it from other similar diterpenes. nih.gov
While extracts of Xylopia aethiopica have demonstrated antiproliferative activity against various cancer cell lines, this effect has not been attributed to this compound itself. For instance, a study on an ethanolic extract of Xylopia aethiopica reported cytotoxicity against U937 and KG1a leukemia cells. doaj.org However, upon fractionation, the compound responsible for the cytotoxic and DNA-damaging effects was identified as ent-15-oxokaur-16-en-19-oic acid, not this compound. doaj.org Another study investigating compounds from Xylopia aethiopica found that a flavonoid and an alkaloid were responsible for cytotoxicity against CCRF-CEM leukemia cells. nih.gov
Currently, there is a lack of published scientific data providing specific IC₅₀ values for pure this compound on human leukemia cell lines such as CCRF-CEM, HL-60, or K562. Similarly, no studies were found that assessed the cytotoxicity of this compound on the normal human fibroblast cell line, MRC-5. The absence of such data in the scientific literature prevents the creation of a detailed data table for these specific cell lines.
DNA Damage and Apoptosis Induction Mechanisms
Consistent with the findings on its cytotoxicity, there is currently no direct scientific evidence to suggest that this compound induces DNA damage or triggers apoptosis in cancer cells. Studies that have identified DNA damage and apoptosis induction from Xylopia aethiopica extracts have attributed these mechanisms to other constituent compounds. doaj.orgnih.gov For example, the compound ent-15-oxokaur-16-en-19-oic acid was found to be the active component inducing DNA damage and subsequent apoptotic cell death. doaj.org Another investigation showed that a flavonoid isolated from the plant induced apoptosis in CCRF-CEM leukemia cells through the disruption of the mitochondrial membrane potential, while an alkaloid from the same source induced apoptosis via the production of reactive oxygen species. nih.gov The pro-apoptotic activity of fruit extracts from Xylopia aethiopica on cervical cancer cells was linked to the upregulation of p53 and p21, and an increased Bax/Bcl-2 ratio, but this effect was not specifically linked to this compound. nih.gov
Cell Cycle Arrest Pathways
The scientific literature currently lacks studies investigating the effect of this compound on cell cycle progression. While extracts from Xylopia aethiopica have been shown to cause cell cycle arrest—for example, at the G1 phase by ent-15-oxokaur-16-en-19-oic acid doaj.org and at the G2/M phase by a crude extract in cervical cancer cells nih.gov—these effects have not been directly attributed to this compound. There are no available reports detailing the impact of isolated this compound on the expression or activity of key cell cycle regulatory proteins such as cyclins or cyclin-dependent kinases (CDKs).
Ras/Raf/ERK and Akt Pathway Inhibition
There is no available scientific research that has investigated or demonstrated an inhibitory effect of this compound on the Ras/Raf/ERK or the PI3K/Akt signaling pathways. These pathways are critical in regulating cell proliferation, survival, and differentiation, and are often dysregulated in cancer. nih.govmdpi.comnih.gov While other natural compounds have been studied for their inhibitory effects on these pathways, research on this compound has not yet extended into this area of mechanistic investigation.
Antioxidant Research
In contrast to its cytotoxic profile, this compound has demonstrated significant antioxidant properties through various mechanisms.
Reactive Oxygen Species Modulation
This compound has been shown to modulate oxidative stress by reducing the levels of damaging reactive oxygen species (ROS). One of the mechanisms underlying its reported anti-inflammatory and anti-colitic activity is the inhibition of ROS. researchgate.net It has been reported to decrease lipid peroxidation, a key marker of oxidative damage caused by ROS. researchgate.net
Endogenous Antioxidant Enzyme Enhancement (e.g., Catalase, Superoxide Dismutase, Glutathione)
A key aspect of the antioxidant activity of this compound is its ability to enhance the body's own defense mechanisms against oxidative stress. Studies have reported that this compound treatment can increase the levels and activity of crucial endogenous antioxidant enzymes. researchgate.net Specifically, it has been found to increase the activity of catalase (CAT), superoxide dismutase (SOD), and the levels of glutathione (GSH). researchgate.net This enhancement of the endogenous antioxidant system contributes to its protective effects against oxidative damage. researchgate.net
| Antioxidant Enzyme/Molecule | Effect of this compound | Reference |
| Catalase (CAT) | Increased Activity | researchgate.net |
| Superoxide Dismutase (SOD) | Increased Activity | researchgate.net |
| Glutathione (GSH) | Increased Levels | researchgate.net |
Lipid Peroxidation Reduction
This compound has demonstrated the ability to mitigate lipid peroxidation, a key process in cellular damage. In preclinical studies, its administration was associated with a reduction in thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. researchgate.net This effect is linked to its capacity to decrease the activity of the oxidizing enzyme myeloperoxidase. researchgate.net The process of lipid peroxidation involves the oxidative degradation of lipids, where free radicals remove electrons from lipids in cell membranes, leading to cellular damage. youtube.com
Protection Against Oxidative Tissue Damage
By counteracting lipid peroxidation, this compound contributes to the protection of tissues from oxidative damage. researchgate.net Research indicates that this compound not only reduces oxidizing enzymes but also enhances the activity of the body's own antioxidant enzymes, including superoxide dismutase and catalase. researchgate.net Furthermore, it has been shown to increase levels of glutathione, a crucial endogenous antioxidant. researchgate.net This combined action of reducing oxidative markers and bolstering antioxidant defenses results in a protective effect against tissue damage, such as reducing neurodegeneration in models of neuroinflammation. researchgate.net Extracts of Xylopia aethiopica, of which this compound is a major component, have also been shown to counteract decreases in enzymatic antioxidants in animal models. nih.gov
Anti-allergic Research
Investigations into the anti-allergic properties of this compound have revealed its multifaceted activity in various preclinical models.
This compound has been shown to exhibit direct antagonism at the Histamine H1 (H1) receptor. An ex vivo study utilizing guinea pig ileum preparations, a classic model for assessing H1 receptor activity, demonstrated that this compound exerted H1 receptor antagonism. researchgate.net This finding points to a mechanism similar to that of established antihistamine drugs, which block the action of histamine on H1 receptors, thereby preventing the contractile responses of smooth muscle tissue like the ileum. researchgate.netnih.gov
A critical event in the early phase of an allergic reaction is the degranulation of mast cells, which releases histamine and other inflammatory mediators. Research has shown that this compound significantly inhibits mast cell degranulation. researchgate.net By stabilizing mast cells, this compound prevents the release of these pro-allergic substances, thereby dampening the allergic cascade at a very early stage.
The anti-allergic potential of this compound has been further substantiated in various in vivo models of anaphylaxis.
Passive Cutaneous Anaphylaxis (PCA): In rodent models of passive cutaneous anaphylaxis, an IgE-mediated allergic reaction in the skin, this compound demonstrated inhibitory effects. researchgate.net This model is a standard for evaluating local anaphylactic reactions, which involve mast cell degranulation and subsequent increases in vascular permeability. hookelabs.comcriver.com
Compound 48/80-Induced Anaphylaxis: Compound 48/80 is a potent inducer of mast cell degranulation and systemic anaphylaxis. In studies involving mice challenged with Compound 48/80, pretreatment with this compound offered a survival rate of up to 90%. researchgate.netscilit.com This highlights a powerful ability to prevent systemic anaphylactic shock.
LPS-Induced Septic Shock: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can induce a severe systemic inflammatory response leading to septic shock. youtube.com this compound provided up to 70% protection against LPS-induced endotoxic shock in mice, indicating its potential to mitigate severe, systemic inflammatory reactions. researchgate.netscilit.com
Table 1: Summary of Anti-allergic Research Findings for this compound
| Model/Assay | Key Finding | Reference |
|---|---|---|
| Histamine H1 Receptor Antagonism (Guinea Pig Ileum) | Demonstrated H1 receptor antagonism in an ex vivo preparation. | researchgate.net |
| Mast Cell Degranulation | Significantly inhibited mast cell degranulation. | researchgate.net |
| Passive Cutaneous Anaphylaxis (PCA) | Inhibited local anaphylactic reaction in a rodent model. | researchgate.net |
| Compound 48/80-Induced Systemic Anaphylaxis | Provided up to a 90% survival rate in challenged mice. | researchgate.netscilit.com |
| LPS-Induced Septic Shock | Offered up to 70% protection against endotoxic shock. | researchgate.netscilit.com |
Anti-diabetic Research
This compound has been identified as a compound with significant anti-diabetic potential. In studies using alloxan-induced diabetic rat models, this compound produced notable anti-hyperglycemic effects. ijbcp.comresearchgate.net Alloxan induces diabetes by damaging insulin-producing beta cells in the pancreas. The ability of this compound to counteract the resulting hyperglycemia suggests it may have a beneficial role in glucose regulation. Further research has confirmed that this compound is one of the primary antihyperglycemic constituents isolated from the fruit of Xylopia aethiopica, a plant used in traditional medicine for managing diabetes. researchgate.netmtu.edu.ng
Table 2: Summary of Anti-diabetic and Antioxidant Research Findings for this compound
| Area of Research | Key Finding | Reference |
|---|---|---|
| Anti-diabetic Effect | Produced significant anti-hyperglycemic effects in alloxan-induced diabetic rats. | ijbcp.comresearchgate.net |
| Lipid Peroxidation | Reduced lipid peroxidation markers (TBARS) and the oxidizing enzyme myeloperoxidase. | researchgate.net |
| Oxidative Tissue Protection | Increased activity of antioxidant enzymes (superoxide dismutase, catalase) and levels of glutathione. | researchgate.net |
Anti-pyretic Research
Preclinical investigations have demonstrated the potential of this compound as an anti-pyretic agent, primarily through studies involving animal models of induced fever. Research in this area has focused on elucidating the compound's effectiveness in reducing elevated body temperature and understanding the underlying physiological mechanisms.
Detailed Research Findings
A key study investigated the anti-pyretic properties of this compound in Sprague-Dawley rats where fever was induced using lipopolysaccharide (LPS). nih.gov In this model, this compound was found to significantly reduce the induced fever. nih.gov The effects of this compound were notable and showed a significant reduction in rectal temperature compared to the control group that received normal saline. nih.gov
The anti-pyretic effect of this compound is thought to be linked to its influence on pro-inflammatory mediators. nih.gov Fever is often a response to inflammatory processes, and the mechanism of this compound's action is suggested to involve the inhibition of inflammatory pathways. researchgate.netnih.gov Specifically, the anti-pyretic activity may be due to its ability to negatively affect cytokines. nih.gov
The table below summarizes the key findings from the preclinical anti-pyretic study on this compound.
Table 1: Summary of Preclinical Anti-pyretic Study of this compound
| Model | Test System | Key Findings | Proposed Mechanism of Action | Reference |
|---|
The anti-pyretic effects observed in these preclinical settings highlight the therapeutic potential of this compound in managing fever. nih.govresearchgate.net These findings are part of a broader profile of pharmacological activities for this compound, which also include anti-inflammatory and analgesic effects. researchgate.netijbcp.comnih.gov
Molecular and Cellular Mechanism Investigations
Nuclear Factor Kappa B (NF-κB) Signaling Pathway Modulation
Investigations into the anti-inflammatory mechanisms of xylopic acid have identified the Nuclear Factor Kappa B (NF-κB) signaling pathway as a significant molecular target. nih.govunivie.ac.at The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses. reactome.org In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor proteins (IκBs). reactome.org Upon stimulation by inflammatory signals, a cascade of events leads to the degradation of IκBs, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. mdpi.com
Studies have demonstrated that this compound can interfere with this process. In a reporter gene assay using human embryonic kidney (HEK) cells, this compound at a concentration of 30 µM was found to significantly inhibit NF-κB-dependent gene expression. nih.govresearchgate.netresearchgate.net This inhibitory effect on the NF-κB pathway is considered a central component of this compound's anti-inflammatory properties. nih.govresearchgate.net By preventing the activation of NF-κB, this compound can effectively downregulate the expression of various inflammatory mediators.
| Experimental Model | Concentration of this compound | Key Finding | Reference |
|---|---|---|---|
| HEK cells with NF-κB reporter gene | 30 µM | Significantly inhibited NF-κB-dependent reporter gene expression. | nih.gov |
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. nih.gov The Nrf2 signaling pathway is a key target for compounds with antioxidant and anti-inflammatory effects. mdpi.com
| Experimental Model | Concentration of this compound | Key Finding | Reference |
|---|---|---|---|
| CHO cells with Nrf2 reporter gene | Concentration-dependent | Enhanced activation of the Nrf2 pathway. | nih.govresearchgate.net |
Heme Oxygenase-1 (HO-1) Expression Regulation
Heme Oxygenase-1 (HO-1) is a critical stress-inducible enzyme that catalyzes the degradation of heme into carbon monoxide, free iron, and biliverdin, which is subsequently converted to the potent antioxidant bilirubin. nih.govmdpi.com The induction of HO-1 is a key cytoprotective mechanism against oxidative stress and inflammation. nih.gov The expression of the HO-1 gene is primarily regulated by the Nrf2 transcription factor. mdpi.commdpi.com
Consistent with its ability to activate the Nrf2 pathway, this compound has been found to regulate the expression of HO-1. nih.gov In studies conducted on Human Umbilical Vein Endothelial Cells (HUVEC), treatment with this compound resulted in a marginal increase in HO-1 protein expression levels. nih.govresearchgate.net This upregulation of HO-1 is a downstream effect of Nrf2 activation and contributes to the anti-inflammatory effects of this compound. researchgate.netresearchgate.net
| Experimental Model | Key Finding | Reference |
|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVEC) | Marginally increased HO-1 protein expression. | nih.govresearchgate.net |
Vascular Cell Adhesion Molecule-1 (VCAM-1) Regulation
Vascular Cell Adhesion Molecule-1 (VCAM-1) is an adhesion molecule expressed on the surface of endothelial cells in response to inflammatory cytokines. nih.gov It plays a crucial role in the inflammatory process by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. biomolther.org The expression of VCAM-1 is largely regulated by the NF-κB signaling pathway. nih.gov
This compound has been shown to downregulate the expression of VCAM-1. In experiments using HUVEC, treatment with this compound reduced the expression of VCAM-1 to 70% compared to the control. nih.govresearchgate.net This reduction is likely a consequence of this compound's inhibitory effect on the NF-κB pathway, which in turn suppresses the transcription of the VCAM-1 gene. nih.govresearchgate.net By reducing VCAM-1 expression, this compound can limit leukocyte recruitment to sites of inflammation.
| Experimental Model | Key Finding | Reference |
|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVEC) | Reduced VCAM-1 expression to 70% of control levels. | nih.govresearchgate.net |
Protein Denaturation Inhibition
Protein denaturation is a process where proteins lose their tertiary and secondary structures due to external stress, such as heat or acidity. Denaturation of proteins is a well-documented cause of inflammation. Consequently, the ability of a compound to inhibit protein denaturation can be correlated with its anti-inflammatory activity.
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by reducing protein denaturation. researchgate.net This mechanism suggests that this compound may be able to stabilize protein structures and prevent the inflammatory cascade initiated by denatured proteins.
Modulation of Neurotrophic Factors (e.g., Brain-Derived Neurotrophic Factor - BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity in the central nervous system. mdpi.com Altered levels of BDNF have been implicated in the pathophysiology of depression and other neurological disorders.
Studies investigating the antidepressant-like effects of this compound have revealed its ability to modulate BDNF levels. Research has shown that this compound administration leads to an increase in whole-brain levels of BDNF. nih.govresearchgate.net This finding suggests that the neuroprotective and potential antidepressant properties of this compound are mediated, at least in part, by its positive influence on this critical neurotrophic factor. nih.gov
Enzyme Inhibition Studies (e.g., MAO-B, Myeloperoxidase)
Monoamine Oxidase B (MAO-B): MAO-B is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine (B1211576). plos.org Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.gov The potential of this compound as a MAO-B inhibitor has been explored, yielding conflicting results from different methodologies.
In silico computational studies, including molecular docking and molecular dynamics simulations, have identified this compound as a potential MAO-B inhibitor. plos.orgnih.govnih.gov These studies predicted that this compound exhibits good binding energy and stability within the active site of the MAO-B enzyme, comparable to the standard inhibitor rasagiline. plos.orgnih.gov
However, other experimental research has reported that this compound did not exhibit a MAO inhibition effect. nih.govresearchgate.net This discrepancy highlights the difference between computational predictions and in vitro or in vivo biological assays, suggesting that while this compound may fit into the enzyme's active site, it may not effectively inhibit its function under experimental conditions. Further in vitro investigations are recommended to clarify these findings. plos.orgnih.gov
Myeloperoxidase (MPO): Myeloperoxidase is a peroxidase enzyme predominantly found in neutrophils. patsnap.com It plays a role in the immune response by producing hypochlorous acid to destroy pathogens. nih.gov However, excessive MPO activity can contribute to oxidative stress and tissue damage in various inflammatory diseases, making it a therapeutic target. patsnap.comnih.gov Currently, there is a lack of available scientific literature specifically investigating the inhibitory effects of this compound on the myeloperoxidase enzyme.
Receptor Binding Studies (e.g., Opioid Receptors)
Investigations into the molecular and cellular mechanisms of this compound have included receptor binding studies to elucidate its pharmacological targets, with a particular focus on the opioid receptor system. These studies are crucial for understanding the compound's mode of action at a molecular level.
Drug-receptor binding assays have revealed that this compound exhibits a selective interaction with delta-opioid receptors (DOR) while showing a notable lack of significant activity at mu (μ)-opioid (MOR) and kappa (κ)-opioid receptors (KOR). researchgate.netdoaj.org In primary in vitro binding assays, this compound demonstrated significant antagonism at delta-opioid receptors. researchgate.net
Further analysis of its interaction with a panel of opioidergic and other receptors showed that the most significant effect was a 66.08% inhibition at the delta-opioid receptor. researchgate.net In contrast, its effect on kappa and mu receptors was minimal, with inhibition percentages of -1.8% and -19.39% respectively, indicating no significant interaction. researchgate.net
Table 1: In Vitro Inhibition of Opioidergic Receptors by this compound
This table summarizes the mean percentage of inhibition by this compound on various opioid receptors from in vitro studies. researchgate.net
| Receptor | Mean Percentage Inhibition (%) |
|---|---|
| Delta-Opioid Receptor (DOR) | 66.08 ± 4.3 |
| Kappa-Opioid Receptor (KOR) | -1.8 ± -7.792 |
| Mu-Opioid Receptor (MOR) | -19.39 ± -4.6 |
| Sigma 2 | 49.02 ± 1.0 |
To further quantify its affinity for the delta-opioid receptor, a secondary binding assay was conducted. researchgate.net This assay determined the inhibitory constant (Ki) of this compound, providing a measure of its binding affinity. The results showed that this compound has a Ki value of 1073.49 nM for the human delta-opioid receptor. researchgate.net This was compared to the standard DOR-selective antagonist, naltrindole (B39905), which exhibited a much higher affinity with a Ki value of 0.84 nM. researchgate.net This data confirms that while this compound acts as an antagonist at the delta-opioid receptor, its binding affinity is considerably lower than that of the reference antagonist naltrindole. researchgate.netdoaj.org
Table 2: Secondary Binding Assay of this compound on Delta-Opioid Receptors
This table presents the inhibitory constant (Ki) values from a secondary binding assay, comparing the affinity of this compound and the standard antagonist naltrindole for the delta-opioid receptor. researchgate.net
| Drug | Log Ki | Ki (nM) |
|---|---|---|
| This compound | -5.97 | 1073.49 |
| Naltrindole | -9.08 | 0.84 |
Studies also showed that interactions with muscarinic, alpha-adrenergic, and serotoninergic receptors were not significant. researchgate.net These findings collectively point towards this compound being a selective antagonist of the delta-opioid receptor. researchgate.netdoaj.org
Structure Activity Relationship Sar Studies
Impact of Specific Functional Groups on Biological Activities
The biological activities of xylopic acid are intrinsically linked to its distinct functional groups, primarily the carboxylic acid group at position C-19 and the acetyl group at C-15. Modifications at these sites have been shown to significantly influence the compound's efficacy, particularly its antimicrobial properties.
The carboxylic acid moiety is a primary target for chemical modification. Conversion of this acidic group into esters or amides has been a key strategy. These modifications increase the lipophilicity of the molecule. It is suggested that this enhanced lipophilicity facilitates the transport of the derivatives across the lipid-rich cell membranes of microorganisms, potentially leading to improved antimicrobial activity compared to the parent compound. researchgate.net
Another key functional group is the acetyl ester at the C-15 position. Removal of this group, a process known as deacetylation, also modulates biological activity. Interestingly, the resulting deacetylated derivative has demonstrated enhanced activity against specific microorganisms, such as Streptococcus pyogenes and Pseudomonas aeruginosa, when compared to the original this compound. researchgate.net This suggests that the presence of the acetyl group may not be essential for activity against all microbial strains and that a free hydroxyl group at this position can be beneficial in certain contexts.
Comparative Analysis of this compound Derivatives Activities
Comparative studies of this compound and its semi-synthetic derivatives have provided valuable insights into their relative biological activities. Research has focused on evaluating ester, amide, and deacetylated analogs, primarily for their antimicrobial effects against a panel of pathogenic bacteria and fungi. journaljamb.comjournalcsij.comresearchgate.net
In antimicrobial assays, all synthesized derivatives consistently demonstrated improved activity over the parent this compound. journaljamb.comresearchgate.net The ester derivatives, in particular, were found to be the most active group. journaljamb.comresearchgate.net For instance, the ethyl, butyl, and benzyl (B1604629) esters of this compound showed significant potency. In contrast, the benzyl amide and the ester of deacetylated this compound, while still more active than this compound itself, generally exhibited lower antimicrobial activity than the other ester derivatives. journaljamb.comresearchgate.net
The table below presents the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against several microorganisms, illustrating the enhanced potency achieved through chemical modification. researchgate.net
Computational Approaches in SAR Elucidation (e.g., Molecular Docking)
Computational methods, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for elucidating SAR at a molecular level. mdpi.com While specific molecular docking studies focused exclusively on this compound derivatives are not extensively detailed in the available literature, the application of these techniques to closely related compounds and compounds from the same plant source highlights their utility.
Molecular docking is an in silico technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov This method allows researchers to visualize potential binding modes and calculate a binding affinity score, which indicates the strength of the interaction. For instance, a molecular docking study on oleanolic acid, another compound isolated from Xylopia aethiopica, was used to understand its interaction with the enzymes α-amylase and α-glucosidase. nih.gov Similarly, in silico studies have been conducted on other kaurane (B74193) diterpenes to investigate their interactions with therapeutic targets. researchgate.net
In the context of this compound, molecular docking could be employed to:
Identify Potential Targets: Predict which bacterial or fungal proteins the this compound derivatives are most likely to inhibit.
Explain SAR: Correlate the observed biological activities of different derivatives with their predicted binding affinities and interactions at the active site of a target protein. For example, docking could reveal that more active ester derivatives form additional stabilizing hydrophobic interactions within the target's binding pocket that the parent acid cannot.
Guide Rational Drug Design: Predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive trial-and-error laboratory work.
QSAR modeling represents another computational approach, where statistical methods are used to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model for this compound derivatives, one could predict the antimicrobial activity of new analogs based solely on their structural features.
Analytical and Bioanalytical Methodologies for Xylopic Acid
Chromatographic Techniques for Separation and Quantification (e.g., HPLC-UV, UHPLC-UV/PDA, LC-MS)
Chromatographic methods are fundamental for separating xylopic acid from the complex chemical matrix of plant extracts and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a commonly utilized technique. iaea.orgresearchgate.net For instance, one HPLC-UV method uses an isocratic elution of methanol (B129727) and water (90:10) with a detection wavelength set to 206 nm, where this compound shows a retention time of 3.368 minutes. researchgate.net Another method employs a mobile phase of methanol and water (9:1) on a C18 reverse-phase column for quantification. iaea.org The purity of isolated this compound has been confirmed by achieving a single peak in HPLC chromatograms. researchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with a Photodiode Array (PDA) detector, offers faster and more efficient separations compared to conventional HPLC. nih.govredalyc.org A UHPLC system with UV or diode array detection has been used for the analysis of this compound, operating at a column temperature of 40°C with a flow rate of 0.6 mL/min. ajmrd.com This setup allows for detection at a selected wavelength or over a scan range, providing comprehensive chromatographic data. ajmrd.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is used for the confirmation of this compound's structure. ajmrd.com LC-MS provides molecular weight information and fragmentation data, which are invaluable for unambiguous identification, especially in complex mixtures. ajmrd.comncsu.edu
| Technique | Column | Mobile Phase | Detection | Retention Time (Rt) | Reference |
|---|---|---|---|---|---|
| HPLC-UV | Not Specified | Methanol:Water (90:10), isocratic | UV at 206 nm | 3.368 min | researchgate.net |
| HPLC-UV | Phenomenex Hypersil 20 micron C18 (200 x 3.2 mm) | Methanol:Water (9:1) | Not Specified | Not Specified | iaea.org |
| UHPLC-UV/MS | Waters ACQUITY UPLC CSH C18 (130Å, 1.7 µm, 2.1 mm X 100 mm) | Gradient Elution | UV/PDA or MS | 5.82 min (run time) | ajmrd.com |
| HPLC-DAD | Not Specified | Acetonitrile:Water | DAD at 210 nm | Not Specified | phytojournal.com |
Spectroscopic Techniques for Characterization (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation of this compound. journalcsij.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. iaea.org While full spectral data is complex, ¹H NMR spectroscopy is used to determine the structure of this compound and its derivatives. journalcsij.comresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. iaea.org The spectra reveal characteristic absorption bands corresponding to different bond vibrations. researchgate.net
Mass Spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in confirming its structure. iaea.orgjournalcsij.comresearchgate.net In electrospray ionization (ESI) mass spectrometry, this compound can be observed as the [M-H]⁻ ion at m/z 359.1. researchgate.net The fragmentation patterns obtained from LC-MS spectra, sometimes involving principles like the McLafferty rearrangement, are used to confirm the proposed structure of 15-(acetyloxy) kaur-16-en-18-oic acid. ajmrd.com
| Technique | Observed Features | Reference |
|---|---|---|
| ¹H NMR | Used to determine the structure of this compound and its derivatives. | journalcsij.comresearchgate.net |
| IR Spectroscopy | Confirms the presence of various functional groups. | iaea.orgjournalcsij.comresearchgate.net |
| Mass Spectrometry (ESI) | [M-H]⁻ ion at m/z 359.1 (100%), [M-H+1]⁻ at m/z 360.1 (24%). | researchgate.net |
Sample Preparation and Extraction Methods for Analysis (e.g., Solid-Phase Extraction)
The preparation of samples is a critical step to ensure accurate and reliable analysis of this compound. The compound is typically isolated from the dried fruits of Xylopia aethiopica. journalcsij.comresearchgate.net A common method involves cold maceration of the powdered fruit material in a non-polar solvent like petroleum ether for an extended period, such as 72 hours. nih.gov Another approach is Soxhlet extraction, which also utilizes petroleum ether. ajmrd.com
Following extraction, the crude extract is concentrated, often using a rotary evaporator. ajmrd.comnih.gov this compound crystals can then be precipitated from the concentrate by adding a solvent like ethyl acetate (B1210297). nih.gov For purification, recrystallization from ethanol (B145695) is a frequently employed step. iaea.orgnih.gov
For cleaning up samples prior to HPLC analysis, Solid-Phase Extraction (SPE) is an effective technique. researchgate.netathmsi.org SPE helps to remove interfering matrix components, thereby improving the quality and reliability of the chromatographic analysis. libretexts.orgscioninstruments.com A simple C18 SPE column pre-treatment has been developed specifically for the quantification of this compound in fruit extracts. researchgate.netathmsi.org This involves conditioning the column, loading the sample, washing away impurities, and finally eluting the analyte of interest. scioninstruments.com
Chromatographic Fingerprinting for Quality Control and Sourcing
By comparing the fingerprint of a test sample to a reference chromatogram, the authenticity and quality of the material can be verified. nih.gov This method is also valuable for sourcing studies. Research has shown that the chemical profiles, including the quantity of this compound, can vary in Xylopia aethiopica fruits obtained from different geographical locations. researchgate.net For example, a study comparing samples from Benin, Cameroon, Ghana, and Nigeria found that the average content of this compound was highest in the samples from Cameroon and lowest in those from Benin. researchgate.net Such fingerprint analysis, therefore, provides a holistic evaluation of all constituents and is essential for the qualitative assessment and standardization of the raw material. researchgate.net
Preclinical Pharmacokinetics and Metabolism Research
Absorption, Distribution, and Excretion Studies in Animal Models
Preclinical investigations into the pharmacokinetic behavior of xylopic acid have primarily relied on computational modeling and in vitro studies to predict its disposition in the body. Computational ADMET studies suggest that this compound exhibits favorable characteristics for absorption and distribution. It is predicted to have good intestinal absorption and solubility in the gastrointestinal tract, which are key factors for oral bioavailability plos.orgsemanticscholar.orgnih.govnih.gov. Furthermore, this compound has demonstrated good blood-brain barrier (BBB) permeability in these predictive models, indicating its potential to reach the central nervous system plos.orgsemanticscholar.orgnih.govnih.gov. Specific studies detailing the excretion pathways or rates of this compound in animal models were not identified within the reviewed literature.
In Vitro and In Vivo Metabolism Investigations
The metabolism of this compound is closely linked to its interaction with hepatic cytochrome P450 (CYP) enzymes, which are central to xenobiotic and drug metabolism. Research has investigated the influence of this compound on various CYP isoforms.
Cytochrome P450 Enzyme Interactions (e.g., Induction, Inhibition of CYP 1A1/1A2, 1A2, 2D6, 2C9, 3A4)
Studies employing both in vitro and in vivo methodologies in rat liver models have elucidated the effects of this compound on key CYP enzymes. The findings indicate that this compound acts as an inducer for several CYP isoforms, including CYP 1A1/1A2, CYP 1A2, CYP 2D6, and CYP 2C9 aphrc.orgnih.govnih.gov. Concurrently, this compound has been shown to inhibit CYP 3A4 aphrc.orgnih.govnih.gov. Importantly, no significant induction or inhibition was observed for the CYP 2B1/2B2 isoforms aphrc.orgnih.govnih.gov.
These interactions are of significant pharmacological importance, as they suggest that this compound may alter the metabolic pathways of co-administered drugs that are substrates for these CYP enzymes. Such alterations could potentially lead to changes in drug efficacy or an increased risk of toxicity aphrc.orgnih.govnih.gov.
Table 1: Cytochrome P450 Enzyme Interactions of this compound
| CYP Isoform | Effect Observed | Reference |
| CYP 1A1/1A2 | Induction | aphrc.orgnih.govnih.gov |
| CYP 1A2 | Induction | aphrc.orgnih.govnih.gov |
| CYP 2D6 | Induction | aphrc.orgnih.govnih.gov |
| CYP 2C9 | Induction | aphrc.orgnih.govnih.gov |
| CYP 3A4 | Inhibition | aphrc.orgnih.govnih.gov |
| CYP 2B1/2B2 | No significant effect | aphrc.orgnih.govnih.gov |
Computational Pharmacokinetic Modeling (e.g., ADMET Predictions)
Computational pharmacokinetic modeling, specifically ADMET predictions, provides valuable insights into the potential drug-like properties of this compound. These studies suggest that this compound possesses favorable characteristics for drug development. The predicted ADMET profiles indicate good oral absorption and solubility, contributing to potentially good oral bioavailability plos.orgsemanticscholar.orgnih.govnih.gov. This compound also exhibits good permeability across the blood-brain barrier, suggesting its capacity to reach the central nervous system for potential neurological applications plos.orgsemanticscholar.orgnih.govnih.gov.
Furthermore, ADMET profiling has suggested that this compound is neither carcinogenic nor hepatotoxic and shows no toxicity in AMES tests, indicating a potentially favorable safety profile in preclinical assessments plos.orgsemanticscholar.orgnih.gov. It was also found not to inhibit hERG I and II channels, which are critical for cardiac electrical activity plos.orgsemanticscholar.orgnih.gov. Notably, this compound is not predicted to be a substrate for P-glycoprotein, which may contribute to its better oral availability and potentially fewer interactions with efflux transporters involved in drug metabolism and disposition nih.gov.
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Outcome | Reference |
| Oral Absorption | Good | plos.orgsemanticscholar.orgnih.govnih.gov |
| Intestinal Absorption | Good | plos.orgsemanticscholar.orgnih.govnih.gov |
| Solubility | Good | plos.orgsemanticscholar.orgnih.govnih.gov |
| Blood-Brain Barrier (BBB) Permeability | Good | plos.orgsemanticscholar.orgnih.govnih.gov |
| P-glycoprotein Substrate | No | nih.gov |
| Carcinogenicity | Not carcinogenic (predicted) | plos.orgsemanticscholar.orgnih.govnih.gov |
| Hepatotoxicity | Not hepatotoxic (predicted) | plos.orgsemanticscholar.orgnih.govnih.gov |
| AMES Toxicity | No toxicity | plos.orgsemanticscholar.orgnih.gov |
| hERG I/II Inhibition | No inhibition | plos.orgsemanticscholar.orgnih.gov |
Bioavailability Considerations in Preclinical Settings
The bioavailability of this compound in preclinical settings is influenced by several factors identified through pharmacokinetic studies. The predicted good intestinal absorption and solubility are foundational for achieving adequate systemic exposure after oral administration plos.orgsemanticscholar.orgnih.govnih.gov. The lack of P-glycoprotein substrate activity further supports the potential for improved oral availability nih.gov.
However, potential drug-drug interactions can impact bioavailability. For instance, studies have indicated that certain antidepressants, such as venlafaxine (B1195380) and fluoxetine, can reduce the area under the curve (AUC) of this compound. This reduction is hypothesized to be due to effects on gastric emptying, which could consequently impair oral absorption researchgate.net. Understanding these interactions is critical for predicting the in vivo behavior of this compound and its potential therapeutic utility when co-administered with other agents.
Current Research Gaps and Future Academic Directions
Development of Novel Analytical Techniques for Complex Matrices
The accurate quantification of xylopic acid and its metabolites in complex biological matrices like plasma, tissues, and cell culture media is essential for pharmacokinetic and mechanistic studies. lcms.cz The presence of endogenous interfering compounds can pose a significant challenge to traditional analytical methods. chromatographyonline.com Therefore, there is a need for the development and validation of more advanced and sensitive analytical techniques.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for this purpose. researchgate.net The development of specific and validated HPLC-MS/MS methods for this compound would enable precise quantification even at low concentrations. researchgate.net Furthermore, techniques like matrix-assisted laser desorption/ionization high-resolution mass spectrometry (MALDI-HRMS) imaging can provide valuable information on the spatial distribution of this compound within tissues, offering insights into its site of action. researchgate.net The use of guard columns and advanced sample preparation techniques like solid-phase extraction (SPE) and QuEChERS can also help to mitigate matrix effects and improve the reliability of analytical results. lcms.czchromatographyonline.com
Exploration of this compound in Other Disease Models
The diverse pharmacological activities of this compound suggest its potential therapeutic application in a wider range of diseases than currently explored. ijbcp.comsci-hub.se Its anti-inflammatory and neuroprotective properties make it a promising candidate for investigation in models of chronic inflammatory diseases and various neurodegenerative disorders. ucc.edu.ghsci-hub.se
For example, its ability to ameliorate adjuvant-induced arthritis in rats suggests its potential in rheumatoid arthritis. nih.gov Furthermore, its effects on diabetic neuropathy in animal models indicate a potential role in managing complications of diabetes. ijbcp.comgrafiati.comresearchgate.netresearchgate.netmtu.edu.ng Future research should aim to evaluate the efficacy of this compound in these and other disease models, such as those for cardiovascular diseases, metabolic syndrome, and certain types of cancer, where inflammation and oxidative stress play a significant role.
Q & A
Q. What experimental models are validated for assessing xylopic acid’s pharmacological effects?
this compound’s effects are evaluated using:
- Analgesia : Formalin-induced licking test (phases 1 and 2) in mice .
- Anti-inflammatory : Acetic acid-induced writhing test .
- Antimalarial : Plasmodium berghei-infected ICR mice for in vivo efficacy , and P. falciparum pLDH assays for in vitro activity (IC50 >138.7 μM) .
- Neuroprotection : Rodent models measuring brain-derived neurotrophic factor (BDNF) and oxidative stress markers .
Q. What is the standardized method for isolating this compound from Xylopia aethiopica?
The protocol involves:
- Macerating dried fruits with petroleum ether (40–60°C) for 3 days.
- Concentrating the extract via rotary evaporation.
- Purifying crude this compound with 96% ethanol, yielding 1.41% with 95% purity (validated via HPLC) .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo antimalarial efficacy of this compound be resolved?
- Hypothesis : Inactive parent compound vs. active metabolites.
- Methodology :
Test this compound with liver microsomal preparations to simulate hepatic metabolism .
Identify metabolites via LC-MS and evaluate their antiplasmodial activity.
Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in rodent models .
Q. What experimental design is optimal for analyzing this compound’s synergy with analgesics?
- Isobolographic Analysis :
Determine individual ED50 values for this compound and co-administered drugs (e.g., morphine, diclofenac) .
Compute theoretical additive ED50 (Zadd) and compare with experimental ED50.
Synergy is confirmed if experimental ED50 is significantly lower than Zadd (e.g., morphine-xylopic acid combination in formalin test) .
- Statistical Validation : Use ANOVA with post-hoc tests to assess significance (e.g., P < 0.05) .
Q. What strategies enhance this compound’s pharmacological profile through structural modification?
- Synthetic Approaches :
Esterification : Base-catalyzed reactions to improve solubility.
Amidation : HBTU-mediated coupling for enhanced stability.
Deacetylation : Reflux with methanolic KOH to generate derivatives .
- Characterization : ¹H NMR, IR, and mass spectrometry confirm structural integrity (yields: 47.11–93.52%) .
Q. What parameters are critical in reproductive toxicity studies of this compound?
- Key Endpoints :
Testicular/epididymal weight reduction.
Serum testosterone levels (ELISA).
Histopathology of germ cells and Sertoli cells .
- Dose Considerations :
- Low doses (10–30 mg/kg) show moderate effects; high doses (≥60 mg/kg) induce significant spermatotoxicity .
- Mechanistic Studies : Evaluate oxidative stress markers (malondialdehyde, glutathione) in testicular tissue .
Data Contradiction Analysis
Q. How should conflicting reports on this compound’s cytochrome P450 modulation be addressed?
- Issue : Biphasic effects (inhibition at low doses, induction at high doses) .
- Resolution Strategies :
Conduct dose-response studies with CYP450 isoform-specific substrates (e.g., CYP3A4, CYP2D6).
Use human hepatocytes to assess time-dependent inhibition/induction.
Cross-validate with in silico docking studies to identify binding affinities .
Methodological Best Practices
Q. What quality controls are essential for this compound extraction and characterization?
- Purity Validation : HPLC with UV detection (≥95% purity threshold) .
- Stability Testing : Accelerated degradation studies under varied pH/temperature.
- Batch Consistency : NMR fingerprinting to ensure reproducibility across extractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
